2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reagents and conditions used. Piperidones, which are related to the piperidine ring in this molecule, can be synthesized from aldehydes, ketones, and ammonium acetate . Trifluoromethylpyridines, which are related to the pyridine ring in this molecule, can be synthesized using various methods, including the use of trifluoromethylating reagents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperidine rings are planar, while the phenyloxane ring is likely to adopt a chair conformation. The carbonyl group is polar and may participate in hydrogen bonding or dipole-dipole interactions. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The trifluoromethyl group is generally inert but can influence the reactivity of the rest of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups. Its melting and boiling points would depend on the strength of the intermolecular forces. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .
Scientific Research Applications
- Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.
- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including evt-2546961, were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are implicated in cancer progression, making such inhibitors valuable for targeted therapy.
- Investigating the biological activity of piperidine-containing compounds is essential. Researchers explore their interactions with cellular targets, mechanisms of action, and potential therapeutic applications. Evt-2546961’s pharmacological profile warrants further investigation .
- Piperidines are a class of heterocyclic compounds, and their synthesis methods are actively studied. Researchers seek efficient routes for constructing substituted piperidines, often involving cyclization, annulation, and multicomponent reactions . Evt-2546961 contributes to this field.
- Evt-2546961 contains a fluorinated benzoxazole moiety. Fluorine substitution can enhance bioavailability, metabolic stability, and receptor binding affinity. Researchers may explore its impact on drug properties .
- Developing cost-effective synthetic methods for piperidine derivatives is an ongoing challenge. Researchers aim to streamline their synthesis, improve yields, and reduce reaction times. Evt-2546961’s straightforward synthesis pathway contributes to this goal.
Medicinal Chemistry and Drug Design
Dual Kinase Inhibition
Chemical Biology and Pharmacology
Heterocyclic Chemistry
Fluorinated Benzoxazoles
Chemical Process Development
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many bioactive molecules work by binding to a specific protein and modulating its activity. The specific shape and functional groups of the molecule would determine which protein it can bind to and how it influences the protein’s function .
Safety and Hazards
properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSWNWIOQTXBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
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